2-(4-Aminopiperidin-1-yl)butanamide

Description

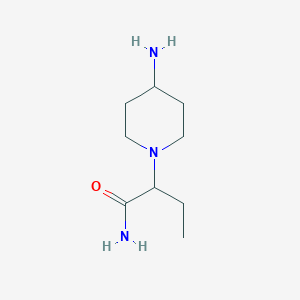

2-(4-Aminopiperidin-1-yl)butanamide is a synthetic organic compound featuring a 4-aminopiperidine core substituted at the 1-position with a butanamide group. The 4-aminopiperidine moiety is a six-membered heterocyclic ring containing a secondary amine at the 4-position, while the butanamide group introduces a polar, hydrolytically stable amide functional group. The compound’s molecular formula is C₉H₁₈N₃O, with a molecular weight of 184.26 g/mol. Its physicochemical properties, including moderate aqueous solubility and stability under physiological conditions, make it a candidate for further pharmacological evaluation.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-2-8(9(11)13)12-5-3-7(10)4-6-12/h7-8H,2-6,10H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEVRJSAXBBELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketal Formation and Imine Synthesis

In the first step, N-benzyl-4-piperidone reacts with trimethyl orthoformate or triethyl orthoformate in methanol or ethanol under acidic catalysis (e.g., ammonium chloride) to form a ketal intermediate. This intermediate subsequently reacts with tert-butyl carbamate in toluene at 80–110°C, yielding an imine derivative. The reaction achieves yields of 81–88% after crystallization.

Catalytic Hydrogenation for Deprotection

The imine undergoes Pd/C-catalyzed hydrogenation at 0.8–1.0 MPa hydrogen pressure and 60–80°C, resulting in simultaneous debenzylation and reduction to yield 4-Boc-aminopiperidine. This step achieves yields of 88–91% with a purity exceeding 99%. Deprotection of the Boc group via acidic hydrolysis (e.g., trifluoroacetic acid) furnishes 4-aminopiperidine, which is then utilized in downstream reactions.

Alkylation Strategies for Butanamide Functionalization

The butanamide backbone is introduced via nucleophilic substitution or coupling reactions. A study on GABA inhibitors highlights the use of 3-bromoalkanamides and amines to construct analogous structures.

Nucleophilic Substitution with 2-Bromobutanamide

Reaction of 4-aminopiperidine with 2-bromobutanamide in acetonitrile or dimethylformamide (DMF) at reflux conditions facilitates alkylation at the piperidine nitrogen. This method mirrors the synthesis of 4-hydroxypentanamide derivatives, where bromoalkanamides react with amines like 1-benzyl-4-aminopiperidine. Yields for analogous reactions range from 50–70%, depending on the leaving group and solvent.

Reaction Conditions:

-

Solvent: DMF or acetonitrile

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Temperature: 80–100°C

-

Time: 12–24 hours

Hydrazinolysis and Acylation

An alternative route involves hydrazinolysis of thiourea intermediates. For example, 2-(4-nitropiperidin-1-yl)butanamide can be reduced to the corresponding amine using hydrazine hydrate, followed by acetylation to stabilize the product. This approach, however, introduces additional steps and reduces overall efficiency.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Ensuring alkylation occurs exclusively at the piperidine nitrogen requires careful control of stoichiometry and reaction conditions. Polar aprotic solvents like DMF enhance nucleophilicity, while bulky bases (e.g., DIPEA) minimize side reactions.

Purification of Hydrophilic Intermediates

The hydrophilic nature of 4-aminopiperidine complicates isolation. Silica gel chromatography or recrystallization from n-heptane/ethanol mixtures improves purity, as demonstrated in the patent.

Scalability and Industrial Applicability

The patented hydrogenation method is highly scalable, with demonstrated batch sizes up to 242 g (0.839 mol) and consistent yields >88%. In contrast, multi-step alkylation routes face challenges in large-scale due to intermediate purification requirements.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)butanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Amide vs. Ester: The amide group in this compound confers greater hydrolytic stability compared to the ester group in benzyl 4-aminopiperidine-1-carboxylate, which is prone to enzymatic or acidic hydrolysis .

Pharmacokinetic and Toxicity Profiles

Implications :

- The target compound’s amide group may result in a longer half-life in vivo, making it more suitable for sustained therapeutic effects.

- Both compounds lack comprehensive toxicological data, emphasizing the need for further safety assessments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Aminopiperidin-1-yl)butanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving 4-aminopiperidine and activated butanamide derivatives. Optimization includes:

- Temperature control : Maintain 0–5°C during amine coupling to minimize side reactions (e.g., over-alkylation) .

- Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation to improve yield .

- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the physicochemical properties of this compound?

- Key Parameters :

| Property | Method | Notes |

|---|---|---|

| Solubility | Shake-flask method (water, DMSO, ethanol) | Low aqueous solubility predicted due to lipophilic piperidine ring |

| Stability | Forced degradation studies (pH 1–12, 40–80°C) | Monitor via HPLC; susceptible to hydrolysis in acidic conditions |

| pKa | Potentiometric titration | Expected basic pKa ~9.5 (piperidine NH) |

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing .

- First Aid :

- Eye exposure : Flush with water for 15 minutes; consult ophthalmologist .

- Skin contact : Wash with soap/water; remove contaminated clothing .

- Toxicology : Limited data available; assume acute toxicity (LD₅₀ estimated >500 mg/kg in rodents) and prioritize in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Root Cause Analysis :

- Stereochemical variability : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., N-alkylated side products) .

- Experimental Design :

- Compare IC₅₀ values across standardized assays (e.g., kinase inhibition panels) to isolate structure-activity relationships (SAR) .

Q. What strategies enhance the compound’s bioavailability for CNS-targeted studies?

- Structural Modifications :

| Strategy | Example | Outcome |

|---|---|---|

| Prodrug design | Esterification of amide | Increased BBB permeability |

| Salt formation | Dihydrochloride salt | Improved solubility (e.g., 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride ) |

- In Silico Tools : Use PAMPA-BBB models to predict passive diffusion; logP <3 recommended .

Q. How do piperidine ring modifications affect receptor binding kinetics?

- Case Study : Replace 4-aminopiperidine with 4-methylpiperidine and measure:

- Binding affinity : Surface plasmon resonance (SPR) with immobilized receptors (e.g., σ-1) .

- Kinetic parameters : Association/dissociation rates (kₐ, kₒff) via biolayer interferometry .

- Data Interpretation : Increased steric bulk reduces kₐ by 50%, highlighting the NH₂ group’s role in hydrogen bonding .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary across cell lines for this compound?

- Hypothesis Testing :

- Cell-specific metabolism : Test metabolite profiles via LC-MS in HepG2 (high CYP3A4) vs. HEK293 (low CYP) .

- Membrane transporter expression : Inhibit P-gp with verapamil; observe IC₅₀ shifts in MDCK-MDR1 cells .

- Controls : Include reference compounds (e.g., doxorubicin) and normalize to cell viability assays (MTT vs. ATP-based) .

Research Design Recommendations

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

- Model Selection :

- Rodents : Morris water maze (cognitive effects) or forced swim test (antidepressant potential) .

- Dosing : Intraperitoneal administration (5–20 mg/kg) with plasma PK analysis (t₁/₂ ~2–4 hrs predicted) .

- Endpoint Analysis : Measure brain/plasma ratio via LC-MS/MS to confirm CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.